molecular formula C14H15BN2O2 B1395688 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalonitrile CAS No. 863868-34-2

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalonitrile

Cat. No. B1395688
M. Wt: 254.09 g/mol
InChI Key: FAZFONAGXSBJMR-UHFFFAOYSA-N
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Description

“5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalonitrile” is a chemical compound that contains a pinacolborate group (tetramethyl dioxaboranyl, Bpin) . It can crosslink with amines for producing COFs with imine linkages . The Bpin group allows for its combination with other functional molecules such as pyrenes through the Suzuki-Miyaura cross-coupling reaction .


Chemical Reactions Analysis

The Bpin group in “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalonitrile” allows for its combination with other functional molecules such as pyrenes through the Suzuki-Miyaura cross-coupling reaction . The resulting pyrene-isophthalaldehyde reacts with cyclohexanediamine forming a COF cage .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Studies

    Compounds containing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) have been synthesized and characterized by various spectroscopic methods and X-ray diffraction. These studies include the synthesis and characterization of related compounds such as 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Wu, Chen, Chen, & Zhou, 2021).

  • Density Functional Theory (DFT) Analysis

    DFT calculations have been used to analyze the molecular structures of compounds involving 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This approach helps in understanding the electronic properties and vibrational assignments of these compounds (Huang et al., 2021).

Application in Fluorescence and Sensing

  • Fluorescence Probes for Hydrogen Peroxide Detection

    Boronate ester fluorescence probes, incorporating 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) units, have been developed for the detection of hydrogen peroxide. These compounds exhibit varying fluorescence responses based on their molecular structure, making them useful for specific detection applications (Lampard et al., 2018).

  • Sensing Applications in Biomedical Research

    Modifications of compounds with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) have been explored to improve hydrolytic stability and efficiency in detecting cellular changes, such as oxidative stress, which has implications in medical diagnostics and treatment strategies (Wang & Franz, 2018).

Applications in Organic Synthesis and Material Science

  • Synthesis of Polyenes and Semiconducting Polymers

    Compounds with the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moiety have been utilized in the synthesis of polyenes and semiconducting polymers. These materials are potential candidates for applications in new technologies such as liquid crystal displays (LCDs) and electronics (Das et al., 2015).

  • Catalysis in Organic Reactions

    The use of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) compounds in catalyzed reactions, like diboration, demonstrates their utility in creating new chemical structures and advancing synthetic methodologies in organic chemistry (Clegg et al., 1996).

Future Directions

The functionalities of the COFs cages are versatile and dependent on the specific functional molecules employed in the reaction . For instance, the inclusion of bipyridine provides the COFs cage with the ability to capture iodine (up to 5.8 g/g) . Benzimidazole-triazine based materials for exciplex-OLEDs can be prepared from “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalonitrile”, triazine derivatives and N -phenyl- o -phenylenediamine . The exciplex-OLEDs exhibit luminous efficacy of 80.4 lm/W, current efficiency of 60.1 cd/A and external quantum efficiency of 18.4% .

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BN2O2/c1-13(2)14(3,4)19-15(18-13)12-6-10(8-16)5-11(7-12)9-17/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZFONAGXSBJMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699447
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalonitrile

CAS RN

863868-34-2
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HL Lee, KH Lee, JY Lee, WP Hong - Journal of Materials Chemistry C, 2019 - pubs.rsc.org
A molecular design approach adopting secondary electron accepting units in addition to a main electron acceptor was investigated as a strategy to manage the thermally activated …
Number of citations: 20 pubs.rsc.org
GA Chotana - 2009 - search.proquest.com
Selective functionalization of hydrocarbons represents one of the most challenging problems in homogeneous and heterogeneous catalysis. During the last decade, iridium catalyzed …
Number of citations: 1 search.proquest.com

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